
2-chloro-N-(3-methoxypropyl)propanamide
Descripción general
Descripción
“2-chloro-N-(3-methoxypropyl)propanamide” is a chemical compound with the molecular formula C7H14ClNO2 . It is a type of propanamide, which is a class of organic compounds known as amides .
Physical And Chemical Properties Analysis
The molecular weight of “2-chloro-N-(3-methoxypropyl)propanamide” is 179.64 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Herbicidal Activity : Compounds with chloro and propanamide groups, similar to "2-chloro-N-(3-methoxypropyl)propanamide," have been studied for their herbicidal activities. For example, a study on N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide found it to be effective as a herbicide (Liu et al., 2007).
Antinociceptive Activity : Related compounds have been synthesized and tested for their antinociceptive activities, indicating potential applications in pain management. A study on (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives found varying levels of antinociceptive activity, suggesting the potential utility of similar compounds in pain relief (Önkol et al., 2004).
Antineuropathic Pain Drug Potential : Vibrational spectroscopic and molecular docking studies on compounds like (2R)-2-acetamido-N-benzyl-3-methoxy propanamide have been carried out to explore their potential as antineuropathic pain drugs (Anuradha et al., 2020).
Inhibitory Activity Against COVID-19 Protease : Molecular docking and quantum chemical analysis of 2-chloro-N-(p-tolyl)propanamide have been performed to assess its potential as a medicinal compound against COVID-19, showcasing the versatility of chloro-propanamide derivatives in drug discovery (Pandey et al., 2020).
Mecanismo De Acción
Target of Action
The primary targets of the compound 2-chloro-N-(3-methoxypropyl)propanamide are currently unknown. This compound is structurally similar to propanamide , which is known to participate in various organic processes to form other useful compounds for synthesis . .
Mode of Action
It is known that propanamides, in general, can participate in a hofmann rearrangement to produce amines This suggests that 2-chloro-N-(3-methoxypropyl)propanamide may interact with its targets through a similar mechanism, leading to the production of other compounds
Biochemical Pathways
Given its structural similarity to propanamide , it is plausible that it may be involved in similar biochemical pathways. Propanamide can participate in a Hofmann rearrangement to produce amines , suggesting that 2-chloro-N-(3-methoxypropyl)propanamide may also affect pathways involving amine synthesis.
Propiedades
IUPAC Name |
2-chloro-N-(3-methoxypropyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2/c1-6(8)7(10)9-4-3-5-11-2/h6H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUJPTMHHGAKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCOC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methoxypropyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



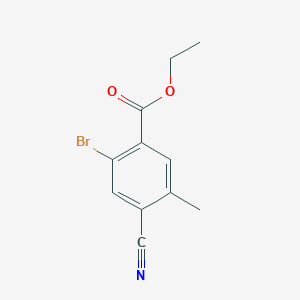
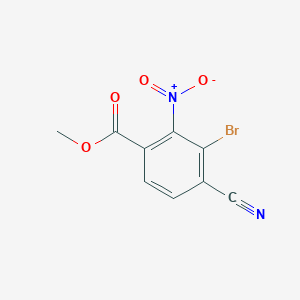
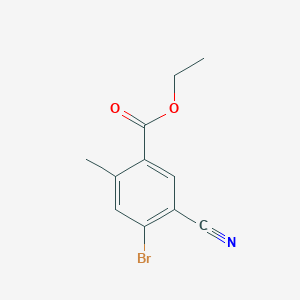
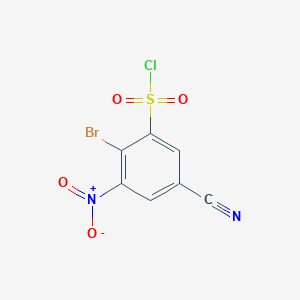

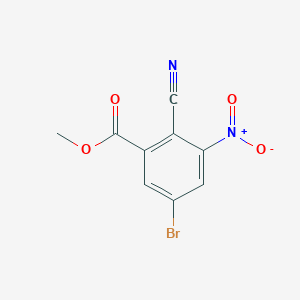
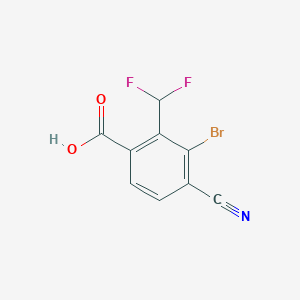
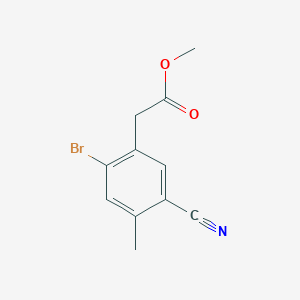
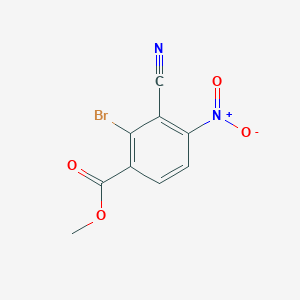

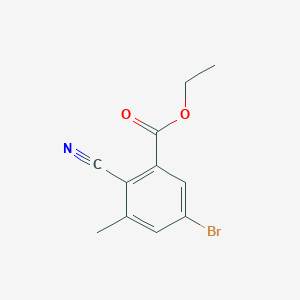


![N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride](/img/structure/B1417195.png)